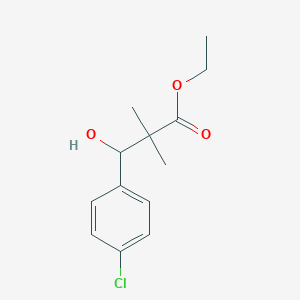
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid is a heterocyclic compound that contains both pyridine and pyrimidine rings. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities. The presence of both pyridine and pyrimidine moieties in its structure allows it to interact with various biological targets, making it a versatile molecule for drug discovery and development.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid can be achieved through several methods. One common approach involves the use of magnesium oxide nanoparticles as a catalyst. This method has been shown to be efficient in producing pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives . Another method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or pyrimidine rings, often using reagents like halides or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce alcohols or amines.
科学的研究の応用
2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid involves its interaction with various molecular targets. For example, pyrimidine-based compounds are known to inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of prostaglandins and exerting anti-inflammatory effects . Additionally, the compound may interact with other enzymes and receptors, modulating various biological pathways.
類似化合物との比較
Similar Compounds
Pyridine-2-carboxylic acid: This compound is structurally similar and is used as a catalyst in various chemical reactions.
2-(Pyridin-2-yl)pyrimidine derivatives: These compounds have been studied for their anti-fibrotic activities and show structural similarities to 2-(Pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid.
Uniqueness
This compound is unique due to its specific combination of pyridine and pyrimidine rings, which allows it to interact with a diverse range of biological targets. This structural uniqueness makes it a valuable compound for drug discovery and development, offering potential therapeutic benefits in various medical conditions.
特性
分子式 |
C11H9N3O2 |
|---|---|
分子量 |
215.21 g/mol |
IUPAC名 |
2-(pyridin-3-ylmethyl)pyrimidine-4-carboxylic acid |
InChI |
InChI=1S/C11H9N3O2/c15-11(16)9-3-5-13-10(14-9)6-8-2-1-4-12-7-8/h1-5,7H,6H2,(H,15,16) |
InChIキー |
VQSQIULJYMWMIV-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CN=C1)CC2=NC=CC(=N2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


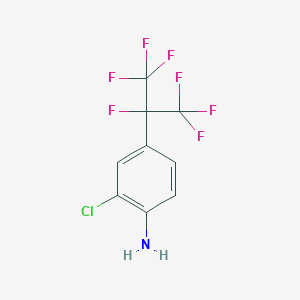
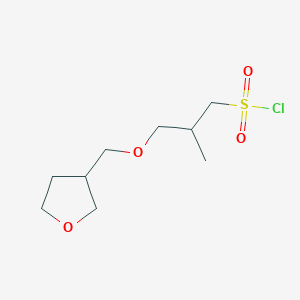
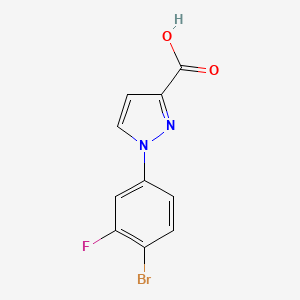

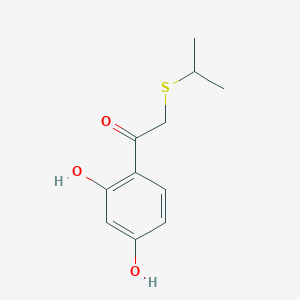

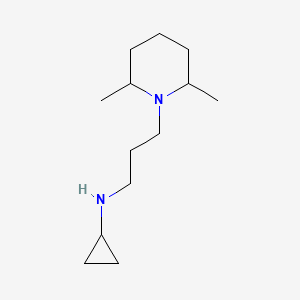
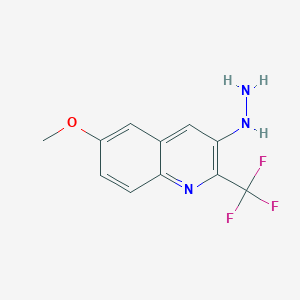

![methyl 3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazine-1-carboxylate](/img/structure/B13636778.png)
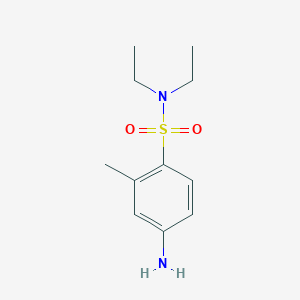

![Tert-butyl 3-[amino(phenyl)methyl]azetidine-1-carboxylate](/img/structure/B13636797.png)
